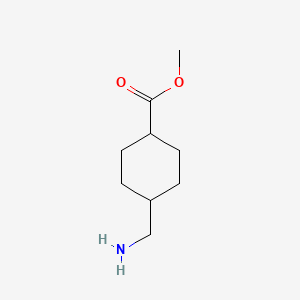

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(aminomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIXHHAVJIMVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Abstract

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, the methyl ester of the clinically significant drug tranexamic acid, is a bifunctional molecule of considerable interest in modern medicinal chemistry. Its rigid cyclohexyl scaffold, coupled with the stereochemically defined trans orientation of its primary amine and methyl ester functionalities, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The insights and protocols presented herein are intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation pharmaceuticals.

Molecular Identity and Physicochemical Properties

This compound is a non-proteinogenic β-amino acid ester. The cyclohexane ring enforces a constrained conformation on the molecule, which can be advantageous in drug design for optimizing binding to biological targets. The trans configuration (1R,4R) is crucial as it dictates the spatial relationship between the aminomethyl and carboxylate groups, influencing its interaction with enzymes and receptors.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate[1] |

| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate, Methyl tranexamate |

| CAS Number | 50738-63-1[1] |

| Molecular Formula | C₉H₁₇NO₂[1] |

| Molecular Weight | 171.24 g/mol [1] |

| PubChem CID | 12721444[1] |

Physicochemical Data

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | White to off-white solid | Commercial supplier data |

| Boiling Point | 240.7°C at 760 mmHg (Predicted) | LookChem |

| Flash Point | 106.2°C (Predicted) | LookChem |

| Density | 1.014 g/cm³ (Predicted) | LookChem |

| pKa | 10.27 ± 0.29 (Predicted) | LookChem |

| Solubility | Soluble in water | TCI Chemicals |

Synthesis and Purification

The most common and direct route to this compound is through the esterification of its parent carboxylic acid, tranexamic acid. Tranexamic acid itself is synthesized through various industrial processes, often involving the catalytic hydrogenation of p-aminomethylbenzoic acid or 4-cyanobenzoic acid derivatives.[2][3][4]

Synthetic Workflow: Fischer Esterification

The Fischer-Speier esterification is a robust and scalable method for the synthesis of this compound. The reaction involves treating tranexamic acid with an excess of methanol in the presence of a strong acid catalyst.

Caption: Fischer esterification of tranexamic acid.

Detailed Experimental Protocol: Fischer Esterification of Tranexamic Acid

This protocol is a representative procedure for the synthesis of methyl tranexamate.

-

Reaction Setup: To a solution of tranexamic acid (1.0 equivalent) in anhydrous methanol (10-20 equivalents), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.[5]

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃): The expected chemical shifts are approximately:

-

δ 3.67 (s, 3H): The singlet corresponds to the three protons of the methyl ester (-OCH₃).

-

δ 2.55 (d, 2H): The doublet arises from the two protons of the aminomethyl group (-CH₂NH₂).

-

δ 2.22 (tt, 1H): This triplet of triplets is assigned to the proton on the carbon bearing the ester group (C1-H).

-

δ 1.2-2.1 (m, 9H): A complex multiplet region corresponding to the remaining protons of the cyclohexane ring.

¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts are approximately:

-

δ 176.5: The carbonyl carbon of the methyl ester (C=O).

-

δ 51.5: The methyl carbon of the ester (-OCH₃).

-

δ 46.8: The carbon of the aminomethyl group (-CH₂NH₂).

-

δ 43.0 - 28.0: A series of peaks corresponding to the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretching (primary amine) |

| 2850-2950 | C-H stretching (aliphatic) |

| 1735 | C=O stretching (ester) |

| 1200-1250 | C-O stretching (ester) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 171.

-

Key Fragments:

-

m/z = 140: Loss of the methoxy group (-OCH₃).

-

m/z = 112: Loss of the carbomethoxy group (-COOCH₃).

-

m/z = 30: The [CH₂NH₂]⁺ fragment.

-

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the nucleophilic primary amine and the electrophilic methyl ester.

Reactions at the Amino Group: N-Acylation

The primary amine readily undergoes acylation with a variety of acylating agents, such as acyl chlorides and anhydrides, to form stable amide bonds. This reaction is fundamental in peptide synthesis and for introducing diverse substituents.

Caption: General scheme for N-acylation.

Representative Protocol for N-Acylation:

-

Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the mixture to 0°C.

-

Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base and byproducts, followed by extraction and purification.

Reactions at the Ester Group: Amidation

The methyl ester can be converted to an amide by reaction with a primary or secondary amine, typically at elevated temperatures or with a catalyst. This allows for further functionalization and diversification of the molecule.

Applications in Drug Development

The rigid, stereodefined scaffold of this compound and its parent acid, tranexamic acid, has made it a valuable building block in the synthesis of several classes of therapeutic agents.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical target for the treatment of autoimmune diseases and myeloproliferative neoplasms.[6][7] Several JAK inhibitors utilize a cyclohexane core to orient key binding functionalities. The trans-4-aminocyclohexanecarboxylic acid moiety has been identified as a useful building block in the synthesis of these inhibitors.[6] While many syntheses start from the carboxylic acid, the methyl ester is a key intermediate for certain synthetic routes, particularly those involving amide bond formation prior to ester hydrolysis.

Factor XIa Inhibitors

Factor XIa is a serine protease involved in the intrinsic coagulation pathway and is a target for the development of novel anticoagulants.[8] Tranexamic acid derivatives have been explored as scaffolds for the design of potent and selective Factor XIa inhibitors. The aminomethyl group can be functionalized to interact with the S1 pocket of the enzyme, while the carboxylate can be modified to optimize pharmacokinetic properties. The methyl ester provides a convenient handle for such modifications.

Safety and Handling

While specific toxicological data for this compound is limited, data from its parent compound, tranexamic acid, and general knowledge of amino acid esters can guide safe handling practices.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is known to be moisture-sensitive.[1]

-

Toxicity: The parent compound, tranexamic acid, has low acute toxicity.[10] However, as with any chemical, unnecessary exposure should be avoided. A recent analysis of the FAERS database for tranexamic acid highlighted rare but serious adverse events, including thrombosis-related and nervous system disorders, though these are primarily associated with systemic administration of the drug.[7]

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug development. Its well-defined stereochemistry and bifunctional nature allow for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, underscoring its importance in the ongoing quest for novel therapeutics.

References

- Li, Z., et al. (2015). An improved and practical synthesis of tranexamic acid. Organic Process Research & Development.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12721444, this compound. Retrieved from [Link].

-

Scribd. (n.d.). Synthesis Tranexamic. Retrieved from [Link].

-

Typology. (2023, August 22). How is tranexamic acid produced?. Retrieved from [Link].

- Patil, S. B., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.

-

Wikipedia. (2024). Tranexamic acid. Retrieved from [Link].

-

Xie, J., et al. (2015). An Improved and Practical Synthesis of Tranexamic Acid. ACS Publications. Retrieved from [Link].

-

PubMed. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link].

-

PubMed Central (PMC). (n.d.). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Retrieved from [Link].

-

Frontiers. (2024). Safety assessment of tranexamic acid: real-world adverse event analysis from the FAERS database. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

Khan, M. F., et al. (2001). Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Science Alert. Retrieved from [Link].

- Pfizer. (2009). MATERIAL SAFETY DATA SHEET - Tranexamic Acid Solution for Injection.

-

Karaman, R., et al. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. PubMed. Retrieved from [Link].

- Fisher Scientific. (2011). SAFETY DATA SHEET - Tranexamic acid.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link].

Sources

- 1. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. us.typology.com [us.typology.com]

- 4. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Safety assessment of tranexamic acid: real-world adverse event analysis from the FAERS database [frontiersin.org]

- 8. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. cdn.pfizer.com [cdn.pfizer.com]

An In-depth Technical Guide to the Physical Properties of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Introduction

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a key bifunctional molecule increasingly utilized in the synthesis of pharmaceuticals and advanced materials. Its rigid cyclohexyl core, coupled with the stereochemically defined trans orientation of the aminomethyl and methyl carboxylate groups, imparts unique structural and chemical properties. This guide provides a comprehensive overview of the physical properties of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, and physicochemical parameters, and provide standardized protocols for their experimental determination.

Molecular Structure and Core Physicochemical Properties

The structural integrity of this compound is fundamental to its application. The molecule possesses a cyclohexane ring in a stable chair conformation, with the aminomethyl and methyl carboxylate substituents occupying equatorial positions to minimize steric hindrance. This trans configuration is crucial for its role as a molecular scaffold.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 171.24 g/mol | PubChem[1] |

| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | PubChem[1] |

| CAS Number | 50738-63-1, 23199-14-6 | PubChem[1] |

| Predicted Boiling Point | 278.5°C at 760 mmHg | iChemical[2] |

| Predicted Density | 1.014 g/cm³ | |

| Predicted pKa | 10.27 ± 0.29 |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,1.5!"]; C5 [label="C", pos="1.2,2.2!"]; C6 [label="C", pos="0,1.5!"]; C7 [label="C", pos="-1.2,-0.7!"]; O1 [label="O", pos="-2.4,-0.4!"]; O2 [label="O", pos="-1.2,-1.8!"]; C8 [label="C", pos="-2.4,-2.5!"]; C9 [label="C", pos="3.6,0!"]; N1 [label="N", pos="4.8,0!"];

// Edges for cyclohexane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- C7; C7 -- O1 [label="="]; C7 -- O2; O2 -- C8; C3 -- C9; C9 -- N1;

// Add hydrogens for clarity (optional, can clutter) H1[label="H", pos="-0.3, -0.5!"]; H2[label="H", pos="1.5, -1.2!"]; H3[label="H", pos="2.7, -0.5!"]; H4[label="H", pos="2.7, 2.0!"]; H5[label="H", pos="0.9, 2.7!"]; H6[label="H", pos="-0.3, 2.0!"]; H_C8_1 [label="H", pos="-2.1, -3.0!"]; H_C8_2 [label="H", pos="-2.7, -3.0!"]; H_C8_3 [label="H", pos="-3.0, -2.2!"]; H_N1_1 [label="H₂", pos="5.4, 0!"];

// Annotations for stereochemistry label_1R [label="(1R)", pos="-0.5, 0.5!"]; label_4R [label="(4R)", pos="2.9, 1.0!"]; }

Figure 1: 2D representation of this compound.

Thermal Properties

Melting Point

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard and reliable method for determining the melting point range of a solid organic compound.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Initial Rapid Determination: Place the capillary tube in the melting point apparatus. Heat the sample rapidly (10-20 °C/min) to get an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.

-

Replicate Measurements: For accuracy, perform the measurement in triplicate.

-

Figure 2: Workflow for melting point determination.

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. The presence of both a polar amino group and a moderately polar ester group suggests solubility in a range of solvents. The hydrochloride salt of the compound is reported to be soluble in water.[5]

Table 2: Predicted and Observed Solubility of this compound and its HCl Salt

| Solvent | Free Base (Predicted/Observed) | HCl Salt (Observed) |

| Water | Sparingly soluble to soluble | Soluble[5] |

| Methanol | Soluble | Soluble |

| Ethanol | Soluble | Soluble |

| Dichloromethane | Sparingly soluble | Sparingly soluble |

| Ethyl Acetate | Slightly soluble | Insoluble |

| Diethyl Ether | Insoluble | Insoluble |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a standardized method for determining the equilibrium solubility of a compound in various solvents.

-

Apparatus:

-

Orbital shaker with temperature control

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or GC-MS for quantification

-

-

Procedure:

-

Preparation of Saturated Solutions: To a series of vials, add a known volume of the desired solvent (e.g., 5 mL). Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any remaining microscopic particles.

-

Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC-MS).

-

Analysis: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group of the ester (a singlet around 3.6 ppm), the protons of the cyclohexane ring (a complex multiplet in the range of 1.0-2.5 ppm), and the aminomethyl protons (a singlet or multiplet around 2.5-3.0 ppm). The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 51 ppm), the carbons of the cyclohexane ring (in the range of 25-45 ppm), and the aminomethyl carbon (around 45 ppm).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or MeOD) in a clean, dry NMR tube.[6][7]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Absorptions:

-

N-H stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretch: Strong absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the cyclohexane ring and methyl group.

-

C=O stretch: A strong, sharp absorption around 1730-1740 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O stretch: A strong absorption in the 1100-1300 cm⁻¹ region from the ester C-O bond.

-

N-H bend: A medium absorption around 1600 cm⁻¹.

-

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Film/KBr Pellet)

-

Sample Preparation (Thin Film for liquids/oils): Place a small drop of the neat sample between two KBr or NaCl plates.[8]

-

Sample Preparation (KBr Pellet for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.[9]

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The background is automatically subtracted from the sample spectrum. Identify and assign the characteristic absorption bands to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: In electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is expected at m/z 171 or 172, respectively.

-

Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃), the carboxylate group (-COOCH₃), or cleavage of the aminomethyl group.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the capillary to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio.

-

Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Stability and Storage

This compound is expected to be a relatively stable compound under standard laboratory conditions. However, as with most amino esters, it is susceptible to hydrolysis, particularly in the presence of strong acids or bases. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. The hydrochloride salt is generally more stable and less prone to degradation.[5]

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physical properties of a compound, including its melting point, solubility, and stability. While no specific studies on the polymorphism of this compound have been identified, it is a phenomenon that should be considered, especially in the context of pharmaceutical development. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and microscopy can be employed to investigate the potential for polymorphic forms.

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-aminocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

iChemical. trans-4-Aminomethyl-cyclohexanecarboxylic acid methyl ester hydrochloride, CAS No. 29275-88-5. [Link]

-

University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

ACS Publications. Asymmetric Hydrogenation of α-Amino Ester Probed by FTIR Spectroscopy. [Link]

-

SpectraBase. 4-(Aminomethyl)cyclohexanecarboxylic acid - Optional[MS (LC)] - Spectrum. [Link]

-

PubChem. Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. National Center for Biotechnology Information. [Link]

-

ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

-

University of York. NMR Sample Preparation. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

Sources

- 1. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-4-Aminomethyl-cyclohexanecarboxylic acid methyl ester hydrochloride, CAS No. 29275-88-5 - iChemical [ichemical.com]

- 3. labproinc.com [labproinc.com]

- 4. trans-4-(Aminomethyl)cyclohexanecarboxylic acid 97 1197-18-8 [sigmaaldrich.com]

- 5. 29275-88-5 CAS MSDS (TRANS-METHYL 4-AMINOMETHYL-CYCLOHEXANECARBOXYLATE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. How To [chem.rochester.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

Structure Elucidation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Self-Validating Analytical Workflow

An In-depth Technical Guide for Drug Development Professionals

Abstract

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a critical chiral building block in the synthesis of various pharmacologically active molecules. Its precise three-dimensional structure, including both its constitution and its absolute stereochemistry, is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive, field-proven workflow for the unambiguous structure elucidation of this molecule. The methodology is designed as a self-validating system, where orthogonal analytical techniques are integrated to build an irrefutable body of evidence. This approach not only confirms the molecule's identity but also establishes a robust analytical foundation compliant with global regulatory expectations for drug substance characterization.[1][2][3]

The Strategic Importance of Unambiguous Characterization

In pharmaceutical development, the principle of "quality by design" begins with the foundational building blocks. For a chiral molecule like this compound, any ambiguity in its structure can have profound consequences downstream, potentially leading to the formation of incorrect diastereomers or enantiomers in the final API. Regulatory bodies, such as the FDA, mandate a thorough characterization of the drug substance to ensure its identity, quality, purity, and strength.[4][5] This guide, therefore, eschews a simple checklist of tests in favor of a logical, progressive workflow that builds a complete structural picture from the ground up.

The elucidation process is strategically divided into three core phases:

-

Gross Structure Confirmation: Establishing the molecular formula and identifying the essential functional groups.

-

Definitive Connectivity and Relative Stereochemistry: Mapping the precise atomic connections and the spatial arrangement of substituents relative to each other.

-

Enantiomeric Purity and Absolute Configuration: Confirming the specific enantiomer and quantifying its purity.

The following Graphviz diagram illustrates this strategic workflow.

Caption: A strategic workflow for the complete structure elucidation of this compound.

Phase 1: Gross Structure Confirmation

The initial objective is to confirm the molecular formula (C₉H₁₇NO₂) and identify the primary functional groups. This phase provides the foundational data upon which the detailed NMR analysis will be built.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the single most crucial piece of initial evidence: the molecular weight of the compound.[6] For this molecule, we expect a molecular ion corresponding to its monoisotopic mass. This experiment validates the expected structure against the observed mass, immediately flagging any gross errors such as incorrect starting materials or unexpected side reactions.

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode is preferred due to the basicity of the amine group, which readily accepts a proton to form [M+H]⁺.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.

-

Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Analysis: Acquire a full scan spectrum, typically from m/z 50 to 500.

Expected Data:

| Ion | Calculated m/z | Observed m/z (Expected) | Interpretation |

| [M+H]⁺ | 172.1332 | ~172.13 | Protonated molecular ion, confirming the molecular weight. |

| [M+Na]⁺ | 194.1151 | ~194.12 | Sodium adduct, common in ESI and further confirms MW. |

Table 1: Predicted High-Resolution Mass Spectrometry Data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups.[6] For this molecule, the two most important functionalities are the primary amine (-NH₂) and the methyl ester (-COOCH₃). Their characteristic vibrations provide orthogonal confirmation of the structure proposed by the mass spectral data.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is a suitable method for a liquid or solid sample, requiring minimal preparation.

-

Sample Preparation: Place a small drop of the neat sample directly onto the ATR crystal.

-

Analysis: Acquire the spectrum over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic doublet in this region is a strong indicator of a primary amine.[7] |

| 2850 - 2950 | C-H Stretch (sp³) | Cyclohexane Ring, -CH₂-, -CH₃ | Confirms the aliphatic nature of the molecule. |

| ~1740 | C=O Stretch | Ester (-COOCH₃) | Strong, sharp absorption is definitive for the carbonyl of a saturated ester.[8][9] |

| 1150 - 1250 | C-O Stretch | Ester (-COOCH₃) | Confirms the C-O single bond of the ester group. |

Table 2: Key Expected FTIR Absorption Bands.

Phase 2: Definitive Connectivity & Relative Stereochemistry via NMR

With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to assemble the atomic "puzzle pieces." This phase will not only map the C-H framework but also definitively establish the trans relationship between the two substituents on the cyclohexane ring.

1D NMR: ¹H and ¹³C Spectra

Causality: ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.[] The chemical shifts, integration, and coupling patterns in the ¹H spectrum, along with a DEPT-135 experiment to distinguish CH, CH₂, and CH₃ carbons, allow for the initial assignment of all atoms in the molecule.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or Methanol-d₄ (CD₃OD) are suitable. CDCl₃ is often preferred for initial analysis.

-

Concentration: Prepare a ~10-20 mg/mL solution.

-

Acquisition:

-

¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum.

-

DEPT-135: Run a DEPT-135 experiment to differentiate carbon types (CH/CH₃ positive, CH₂ negative).

-

Expected Data & Interpretation: The cyclohexane ring protons will appear as complex multiplets. The trans-1,4-diequatorial conformation is the most stable, leading to distinct chemical shifts for axial and equatorial protons.

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Notes |

| -COOCH₃ | ~3.67 (s, 3H) | ~51 | Singlet for methyl protons; characteristic ester methyl carbon.[11] |

| -CH₂-NH₂ | ~2.65 (d, 2H) | ~45 | Protons on the carbon adjacent to the amine.[7] |

| Ring H-1 | ~2.25 (tt, 1H) | ~43 | Methine proton at the ester position, coupled to adjacent CH₂ groups. |

| Ring H-4 | ~1.50 (m, 1H) | ~35 | Methine proton at the aminomethyl position. |

| Ring CH₂ | 1.20 - 2.10 (m) | 28 - 30 | Overlapping multiplets for the four sets of CH₂ protons on the ring.[12] |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts.

2D NMR: COSY and HSQC

Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This allows for "walking" around the cyclohexane ring, connecting H-1 to its neighbors, and so on.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, providing unambiguous C-H assignments.

These two experiments together transform the list of peaks from 1D NMR into a confirmed bonding framework.

2D NMR: NOESY/ROESY for Relative Stereochemistry

Causality: This is the most critical experiment for confirming the relative stereochemistry. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, regardless of whether they are bonded. For the favored diequatorial chair conformation of the (1R,4R) isomer, key spatial relationships exist that are absent in the cis isomer.

-

Key Correlation: A strong NOE is expected between the axial protons at positions 1 and its axial neighbors at 2 and 6. Crucially, for the trans isomer, the methine protons at H-1 and H-4 are too far apart to show a significant NOE. Instead, NOEs between axial and equatorial protons on adjacent carbons will define the chair conformation. The most definitive proof of the trans configuration comes from observing an NOE between the axial proton at position 1 (H-1a) and the other axial protons on the same side of the ring (H-3a/H-5a).

Caption: Key Nuclear Overhauser Effect (NOE) correlations expected for the trans diequatorial conformation.

Phase 3: Enantiomeric Purity and Absolute Configuration

While NMR confirms the relative trans configuration, it cannot distinguish between the (1R,4R) and (1S,4S) enantiomers. This final phase confirms the identity of the desired enantiomer and quantifies its purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the definitive technique for separating enantiomers and determining the enantiomeric excess (e.e.).[13][14] By using a chiral stationary phase (CSP), the two enantiomers interact differently, leading to different retention times. This allows for their separation and quantification. Polysaccharide-based CSPs are highly effective for a broad range of molecules and are an excellent starting point.[15][16]

Experimental Protocol:

-

Column: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD-H.

-

Mobile Phase: A typical starting condition is a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., Diethylamine, DEA) to improve peak shape for the basic analyte.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore.

Expected Data & Self-Validation:

-

To validate the method, a racemic (50:50) mixture of the (1R,4R) and (1S,4S) isomers must first be analyzed to demonstrate baseline separation of the two enantiomeric peaks.

-

The analysis of the target sample should then show a single major peak corresponding to one of the enantiomers, with any potential impurity peak for the undesired enantiomer being below the specified limit (e.g., >99.5% e.e.).

| Parameter | Value |

| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane / Ethanol / DEA (80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Result | Baseline separation of (1R,4R) and (1S,4S) enantiomers. |

Table 4: Example Chiral HPLC Method.

Optical Rotation (Polarimetry)

Causality: As chiral molecules, enantiomers rotate plane-polarized light in equal but opposite directions.[17] Measuring the specific rotation provides a critical piece of identity information that is unique to a specific enantiomer under defined conditions.[18] While not ideal for determining enantiomeric excess on its own due to sensitivity to impurities[19][20], it is an essential quality control parameter that confirms the correct enantiomer has been produced, assuming a literature or reference value is known.

Experimental Protocol:

-

Instrument: Calibrated Polarimeter.

-

Solvent: Methanol.

-

Concentration (c): Accurately prepare a solution (e.g., 1 g/100 mL).

-

Path Length (l): Use a cell with a known path length (e.g., 1 dm).

-

Measurement: Measure the observed rotation (α) at a specific temperature (e.g., 20°C) and wavelength (Sodium D-line, 589 nm).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c).

The sign (+ or -) of the rotation is a key identifier for the (1R,4R) enantiomer.

Conclusion: An Integrated and Defensible Data Package

-

MS and FTIR confirm the mass and functional groups.

-

1D and 2D NMR definitively piece together the molecular framework and, crucially, establish the trans relative stereochemistry through NOESY data.

-

Chiral HPLC resolves the enantiomers and quantifies the purity of the desired (1R,4R) isomer.

-

Polarimetry provides the final confirmation of the absolute configuration by matching the sign of rotation to a known standard.

This multi-faceted, self-validating approach provides an unambiguous and defensible data package essential for advancing a drug candidate through development and for submission to regulatory authorities.

References

- Evaluation of laser-based polarimetry for the determination of enantiomeric excess (ee) at the extremes of the. PDR-Separations.

-

This compound | C9H17NO2. PubChem. Available from: [Link]

-

Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available from: [Link]

-

Absolute optical chiral analysis using cavity-enhanced polarimetry. PubMed Central. Available from: [Link]

-

Determination of Enantiomeric Purity by Direct Methods. Thieme. Available from: [Link]

-

Cas 50738-63-1,this compound. LookChem. Available from: [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. Available from: [Link]

-

(1r,4r)-4-[[(1r,4r)-4-(Aminomethyl)cyclohexane-1- carboxamido]methyl]cyclohexane-1-carboxylic Acid - Names and Identifiers. ChemBK. Available from: [Link]

-

Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem. Available from: [Link]

-

Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biolabs. Available from: [Link]

-

trans-1,4-Bis(aminomethyl)cyclohexane. NIST WebBook. Available from: [Link]

-

ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. European Medicines Agency. Available from: [Link]

-

Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method. PubMed Central. Available from: [Link]

-

Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Available from: [Link]

-

Guidance for Industry #169: Drug Substance. FDA. Available from: [Link]

-

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. PubChem. Available from: [Link]

-

Chemistry, Manufacturing, and Controls; Requirements for Early Clinical Development. FDA. Available from: [Link]

-

FDA-NIH 2024 | D1S04 - Chemistry, Manufacturing and Controls: Regulatory Considerations and Resource. YouTube. Available from: [Link]

-

Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Chiral HPLC Separations. Phenomenex. Available from: [Link]

-

Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

-

Chiral Columns. HPLC.eu. Available from: [Link]

-

Structural Elucidation of the Mechanism of Molecular Recognition in Chiral Crystalline Sponges. PubMed Central. Available from: [Link]

-

Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Spectra Analysis. Available from: [Link]

-

FT-IR spectrum of Fatty acid methyl esters. ResearchGate. Available from: [Link]

-

(PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate. Available from: [Link]

-

FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. International Journal of Environmental Science and Development. Available from: [Link]

-

Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube. Available from: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Asian Journal of Applied Chemistry Research. Available from: [Link]

-

12.2: Interpreting Mass Spectra. Chemistry LibreTexts. Available from: [Link]

-

C6H12 mass spectrum of cyclohexane fragmentation pattern. Doc Brown's Chemistry. Available from: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. seed.nih.gov [seed.nih.gov]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. youtube.com [youtube.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrometrics.com [spectrometrics.com]

- 9. journalajacr.com [journalajacr.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. pdr-separations.com [pdr-separations.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 18. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

Stereochemistry of Methyl 4-(Aminomethyl)cyclohexanecarboxylate: A Technical Guide for Drug Development Professionals

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the stereochemistry of methyl 4-(aminomethyl)cyclohexanecarboxylate, a key derivative of the antifibrinolytic agent tranexamic acid. We will delve into the synthesis of the cis and trans isomers, state-of-the-art analytical techniques for their separation and characterization, and the profound impact of their geometric arrangement on biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stereochemical nuances of this important molecule.

Introduction: The Critical Role of Stereochemistry

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is not merely a structural curiosity but a fundamental factor governing its interaction with biological systems. For cyclic compounds like methyl 4-(aminomethyl)cyclohexanecarboxylate, the spatial orientation of substituents gives rise to geometric isomers, in this case, cis and trans diastereomers. These isomers, while possessing the same molecular formula and connectivity, can exhibit vastly different physicochemical properties and pharmacological activities.

The parent compound, tranexamic acid, exerts its antifibrinolytic effect by binding to the lysine-binding sites of plasminogen, thereby preventing its conversion to plasmin and subsequent fibrin degradation.[1][2] This interaction is highly stereospecific, with the trans isomer being the pharmacologically active form.[3] Consequently, the synthesis, separation, and rigorous characterization of the individual stereoisomers of its derivatives, such as methyl 4-(aminomethyl)cyclohexanecarboxylate, are of paramount importance in drug development. This guide will provide a comprehensive overview of the key considerations and methodologies for navigating the stereochemical landscape of this molecule.

Synthesis of Cis and Trans Isomers

The synthesis of methyl 4-(aminomethyl)cyclohexanecarboxylate typically involves a two-stage process: the synthesis of the parent tranexamic acid (4-(aminomethyl)cyclohexanecarboxylic acid) followed by esterification. The stereochemical outcome of the synthesis is largely determined in the initial stage.

Synthesis of 4-(Aminomethyl)cyclohexanecarboxylic Acid

A common industrial route to 4-(aminomethyl)cyclohexanecarboxylic acid involves the catalytic hydrogenation of p-aminomethylbenzoic acid or its derivatives.[4] This process, however, often yields a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, hydrogenation of p-aminomethyl benzoic acid using a ruthenium catalyst in the presence of an alkali metal hydroxide has been shown to produce the desired trans isomer in high yield.[4] Another approach involves the reduction of 4-cyanobenzoic acid.[5]

A novel synthetic route starting from the more readily available dimethyl terephthalate has also been reported, offering a more practical and environmentally friendly alternative that avoids toxic reagents and expensive catalysts.[6][7]

Esterification to Methyl 4-(Aminomethyl)cyclohexanecarboxylate

The esterification of the carboxylic acid group of tranexamic acid to its methyl ester can be achieved through several standard methods. A widely used and efficient protocol involves the use of thionyl chloride in methanol.

Experimental Protocol: Esterification of Tranexamic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend tranexamic acid (1 equivalent) in anhydrous methanol.

-

Addition of Thionyl Chloride: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2-1.5 equivalents) dropwise. Caution: This reaction is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude product, typically the hydrochloride salt, can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the desired methyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride.

The following diagram illustrates the general synthetic workflow:

Caption: Synthetic workflow for methyl 4-(aminomethyl)cyclohexanecarboxylate.

Separation of Cis and Trans Isomers

Due to their similar physicochemical properties, the separation of cis and trans isomers of methyl 4-(aminomethyl)cyclohexanecarboxylate can be challenging.[8] However, high-resolution analytical and preparative techniques can effectively resolve these diastereomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like the methyl esters of tranexamic acid. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase.

Experimental Protocol: GC-MS Separation

-

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane (e.g., DB-5ms or HP-5MS), is a good starting point.[9] For challenging separations of cis/trans isomers, a more polar cyanopropyl stationary phase may be required.[10]

-

Carrier Gas: Helium at a constant flow of 1-2 mL/min.[8]

-

Injector Temperature: 250 °C.[9]

-

Oven Temperature Program: An initial temperature of 70-100 °C, held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.[8][9]

-

MS Detector: Electron Ionization (EI) at 70 eV with a mass range of m/z 40-400.[9]

The trans isomer, being more linear, often elutes slightly later than the more compact cis isomer on standard non-polar columns.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile platform for both analytical and preparative-scale separation of the isomers. Chiral stationary phases (CSPs) are particularly effective for resolving stereoisomers.[11][12][13]

Experimental Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral stationary phase, such as those derived from cellulose or amylose, is often effective for separating cyclic compounds.[13]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The exact ratio will need to be optimized to achieve baseline separation.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) or a mass spectrometer for enhanced sensitivity and confirmation of identity.

The following diagram outlines the general workflow for isomer separation and analysis:

Caption: General workflow for the separation and analysis of isomers.

Spectroscopic Characterization

Unambiguous identification of the cis and trans isomers relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.

¹H NMR Spectroscopy

The key to distinguishing the cis and trans isomers by ¹H NMR lies in the coupling constants and chemical shifts of the protons on the cyclohexane ring, particularly the protons attached to the carbons bearing the substituents. Due to the chair conformation of the cyclohexane ring, substituents can be either axial or equatorial. In the more stable conformation of the trans isomer, both the aminomethyl and the carboxylate groups are in equatorial positions. In the cis isomer, one group is axial and the other is equatorial.

¹³C NMR Spectroscopy

The chemical shifts of the carbons in the cyclohexane ring are also sensitive to the stereochemistry of the substituents. The carbon atoms bearing axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents.

Mass Spectrometry (MS)

While the electron ionization mass spectra of the cis and trans isomers are often very similar due to identical fragmentation pathways, coupled with a chromatographic separation technique (GC-MS or LC-MS), MS provides invaluable confirmation of the molecular weight and elemental composition.

Table 1: Key Physicochemical and Spectroscopic Properties of Cis and Trans Isomers

| Property | Cis Isomer | Trans Isomer | Rationale for Difference |

| Melting Point | Generally lower | Generally higher | The more symmetrical and better-packing trans isomer has stronger intermolecular forces in the crystal lattice. |

| Solubility | Generally higher | Generally lower | The less symmetrical cis isomer is often more soluble in polar solvents.[14] |

| ¹H NMR (Key Protons) | Different chemical shifts and smaller coupling constants for key protons | Different chemical shifts and larger axial-axial coupling constants for key protons | Due to different magnetic environments and dihedral angles in the dominant chair conformations. |

| ¹³C NMR (Key Carbons) | Shielded signals for carbons with axial substituents | Deshielded signals for carbons with equatorial substituents | The gamma-gauche effect shields carbons bearing axial substituents. |

Stereochemistry and Biological Activity: A Causal Relationship

The antifibrinolytic activity of tranexamic acid and its derivatives is critically dependent on their stereochemistry. The trans isomer is the biologically active form, being approximately 10 times more potent than the cis isomer.[3] This pronounced difference in activity is a direct consequence of the three-dimensional shape of the molecules and their ability to bind to the lysine-binding sites on plasminogen.

The distance between the amino group and the carboxyl group in the trans isomer is optimal for mimicking the lysine molecule and fitting into the binding pocket of plasminogen.[2][15] The rigid, extended conformation of the trans isomer allows for a precise and strong interaction with the receptor site. In contrast, the spatial arrangement of the functional groups in the cis isomer is not complementary to the binding site, leading to a much weaker interaction and significantly reduced pharmacological activity.

The following diagram illustrates the relationship between stereochemistry and biological activity:

Caption: The influence of stereochemistry on biological activity.

Conclusion

The stereochemistry of methyl 4-(aminomethyl)cyclohexanecarboxylate is a critical factor that dictates its synthesis, purification, and ultimately, its biological function. A thorough understanding of the distinct properties of the cis and trans isomers is essential for the development of safe and effective drugs based on this scaffold. This guide has provided a comprehensive overview of the key considerations for researchers and drug development professionals, from synthetic strategies and advanced analytical separation techniques to the fundamental relationship between molecular geometry and pharmacological activity. The rigorous application of the principles and protocols outlined herein will facilitate the successful development of stereochemically pure and potent pharmaceutical agents.

References

- Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.

- Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives.

- Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester deriv

- tranexamic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.

- Structural features which influence drug action. IS MUNI.

- Tranexamic Acid CAS#: 1197-18-8. ChemicalBook.

- Tranexamic Acid | 1197-18-8. ChemicalBook.

- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- WO/2021/107047 METHOD FOR PRODUCING 4-(AMINOMETHYL)CYCLOHEXANE CARBOXYLIC ACID.

- Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride.

- Potent Fibrinolysis Inhibitor Discovered by Shape and Electrostatic Complementarity to the Drug Tranexamic Acid | Request PDF.

- Tranexamic acid injection and its preparation method and use.

- Chemical Properties of Tranexamic Acid (CAS 1197-18-8). Cheméo.

- Technical Support Center: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxyl

- GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. Benchchem.

- An Improved and Practical Synthesis of Tranexamic Acid.

- Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR spectrum. ChemicalBook.

- (1R,4R)-Methyl 4-(aminomethyl)

- Chiral HPLC Separ

- Tranexamic acid: A proven antifibrinolytic agent (A review). SciSpace.

- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

- An improved and practical synthesis of tranexamic acid. LookChem.

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.

- Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Deriv

- Basics of chiral HPLC. Sigma-Aldrich.

- HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases | Request PDF.

- Studies on the mechanism of the antifibrinolytic action of tranexamic acid. Semantic Scholar.

- tranexamic acid (TXA) pharmacology, antifibrinolytic drugs pharmacology, pharmacology made easy. YouTube.

- TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum. ChemicalBook.

- Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. Agilent.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives.

- DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNS

- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz

Sources

- 1. tranexamic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. youtube.com [youtube.com]

- 3. is.muni.cz [is.muni.cz]

- 4. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]

- 5. Tranexamic Acid CAS#: 1197-18-8 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. An improved and practical synthesis of tranexamic acid - Lookchem [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. agilent.com [agilent.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tranexamic Acid | 1197-18-8 [chemicalbook.com]

- 15. scispace.com [scispace.com]

A Comprehensive Technical Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Key Building Block in Modern Drug Discovery

Abstract

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, bearing the CAS number 50738-63-1, is a conformationally constrained, bifunctional molecule that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid cyclohexane core, featuring a trans relationship between the aminomethyl and methyl carboxylate functionalities, provides a unique scaffold for the design of novel therapeutics. This technical guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and stereoselective synthesis to its critical applications as a versatile intermediate in drug development. The narrative emphasizes the causal relationships behind synthetic strategies and the stereochemical imperatives that dictate its biological utility, providing researchers and drug development professionals with a practical and scientifically rigorous resource.

Introduction: The Strategic Importance of the trans-Cyclohexane Scaffold

In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer a balance of rigidity, defined stereochemistry, and synthetic accessibility is perpetual. This compound emerges as a prominent example of such a scaffold. It is the methyl ester derivative of the well-known antifibrinolytic agent, tranexamic acid.[1][2] The defining feature of this molecule is the trans configuration of the 1,4-substituents on the cyclohexane ring. This arrangement locks the functional groups into a pseudo-diequatorial orientation, providing a fixed spatial relationship that is crucial for molecular recognition by biological targets.[3] This guide will dissect the synthesis, properties, and applications of this important building block, providing the reader with both theoretical understanding and practical insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of a molecule is fundamental to its effective use in research and development.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for planning reactions, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 50738-63-1 | [4] |

| Molecular Formula | C₉H₁₇NO₂ | [4] |

| Molecular Weight | 171.24 g/mol | [4] |

| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | [4] |

| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate, Tranexamic Acid Methyl Ester | [4] |

| Boiling Point | 240.7°C at 760 mmHg (predicted) | |

| Density | 1.014 g/cm³ (predicted) | |

| pKa | 10.27 ± 0.29 (predicted, for the amine) |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of the compound. While publicly available, detailed assignments are crucial for the practicing scientist.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the aminomethyl group, and the methyl ester. The protons on the cyclohexane ring will exhibit complex splitting patterns due to cis and trans coupling. The methyl group of the ester will appear as a sharp singlet, typically around 3.6-3.7 ppm. The protons of the aminomethyl group will likely appear as a doublet adjacent to the cyclohexane ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 51 ppm), the carbons of the cyclohexane ring, and the aminomethyl carbon.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic ring, and a strong C=O stretch from the ester group (typically around 1735 cm⁻¹).[4]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z 171, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the aminomethyl side chain.[4]

Synthesis and Stereochemical Control

The synthesis of this compound is intrinsically linked to the synthesis of its parent compound, tranexamic acid. The primary challenge lies in establishing the trans stereochemistry, which is essential for its biological activity.[3]

Synthetic Strategy Overview

The most common and industrially viable routes start from readily available aromatic precursors. The general workflow involves the reduction of a substituted benzene ring to a cyclohexane ring, followed by functional group manipulation and stereoisomer resolution or stereoselective synthesis.

Figure 1: Generalized synthetic workflow for this compound.

Key Synthetic Routes and Methodologies

Route A: From Dimethyl Terephthalate

This route is attractive due to the low cost and high availability of the starting material.[5][6]

-

Mono-amidation: Dimethyl terephthalate is selectively hydrolyzed to its mono-acid, which is then converted to the mono-amide.

-

Hofmann Rearrangement or Nitrile Reduction: The amide can be converted to the aminomethyl group via a Hofmann rearrangement, or alternatively, the mono-acid can be converted to a nitrile and then reduced.

-

Catalytic Hydrogenation: The aromatic ring of the resulting methyl 4-(aminomethyl)benzoate is reduced using a catalyst such as Ruthenium or Rhodium under high pressure. This step typically yields a mixture of cis and trans isomers.[6]

-

Isomerization: The thermodynamically less stable cis isomer is converted to the more stable trans isomer through base-catalyzed epimerization. The diequatorial arrangement of the substituents in the trans isomer is energetically favored.[3]

-

Purification: The final product is purified, often through recrystallization, to yield the desired trans isomer.

Route B: Direct Esterification of Tranexamic Acid

For laboratory-scale synthesis or when tranexamic acid is readily available, direct esterification is the most straightforward method.[7]

-

Fischer Esterification: Tranexamic acid can be refluxed in methanol with a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid). The equilibrium is driven towards the product by using a large excess of methanol.

-

Acyl Chloride Method: For a more rapid and irreversible reaction, tranexamic acid can be converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[7] This method requires protection of the amine group, often as a hydrochloride salt, to prevent side reactions.

Detailed Experimental Protocol: Fischer Esterification of Tranexamic Acid

This protocol provides a self-validating system for the synthesis of the title compound.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tranexamic acid (15.7 g, 0.1 mol).

-

Reagents: Add 100 mL of anhydrous methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with cooling in an ice bath.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Applications in Drug Discovery and Development

The rigid, bifunctional nature of this compound makes it a valuable building block for introducing a constrained linker or pharmacophore into a drug candidate.

As a Constrained Glycine or GABA Analogue

The trans-1,4-disubstituted cyclohexane core mimics the extended conformation of linear amino acids like glycine or gamma-aminobutyric acid (GABA), but with significantly reduced conformational flexibility. This property is highly desirable in drug design to:

-

Enhance Potency: By pre-organizing the pharmacophoric groups (amine and carboxylate) in a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.

-

Improve Selectivity: The rigid scaffold can provide better discrimination between different receptor subtypes compared to a flexible linker.

Figure 2: Role of the title compound as a bifunctional intermediate in API synthesis.

Prodrug Strategies for Tranexamic Acid

Esterification of tranexamic acid to its methyl or other alkyl esters is a common prodrug strategy.[7][8] Tranexamic acid itself is a zwitterion with high water solubility and limited ability to cross biological membranes, such as the skin.[7][8]

-

Enhanced Lipophilicity: Converting the carboxylic acid to a methyl ester masks the negative charge, increases lipophilicity, and can significantly improve its permeation through the stratum corneum for topical applications, for example, in treating hyperpigmentation.[8][9]

-

Bioactivation: Once absorbed, the ester is readily hydrolyzed by esterase enzymes present in the skin and plasma to release the active parent drug, tranexamic acid.[7]

Use in Serine Protease Inhibitors

The parent compound, tranexamic acid, functions by blocking the lysine binding sites on plasminogen, inhibiting its conversion to plasmin, a serine protease.[10][11] This core scaffold has been explored for the development of other serine protease inhibitors. Aryl esters of tranexamic acid have been synthesized and evaluated for their inhibitory effects on proteases like trypsin and plasmin, as well as for potential antiallergic effects.[10] this compound serves as a direct precursor for the synthesis of such derivatives.

Safety, Handling, and Storage

As a research chemical, proper handling and storage are imperative to ensure safety and maintain the integrity of the compound.

-

Safety: While a comprehensive toxicological profile is not widely published, it should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.[6]

Conclusion

This compound is more than just an ester of a known drug; it is a strategically important molecular building block. Its value lies in the fixed, trans orientation of its functional groups, which provides a rigid and predictable scaffold for drug design. The synthetic routes, primarily evolving from the scalable production of tranexamic acid, are well-established, ensuring its accessibility for research and development. From its role in creating conformationally constrained peptide mimics to its application in prodrug strategies for enhanced bioavailability, this compound offers a versatile platform for medicinal chemists. As the demand for novel therapeutics with improved potency and selectivity continues to grow, the utility of such well-defined, stereochemically pure intermediates is poised to expand, cementing the place of this compound in the modern drug discovery toolkit.

References

-

Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. (2024). RSC Advances. [Link]

-

This compound. PubChem. [Link]

-

An improved and practical synthesis of tranexamic acid. (2015). Organic Process Research & Development. [Link]

-

Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. (2024). ResearchGate. [Link]

-

A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. [Link]

-

Inhibitory effects of aryl trans-4-(aminomethyl)cyclohexanecarboxylate and aryl trans-4-(guanidinomethyl)cyclohexanecarboxylate on serine proteases, and their antiallergic effects. (1983). Chemical & Pharmaceutical Bulletin. [Link]

-

Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. (2024). RSC Publishing. [Link]

-

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. PubChem. [Link]

-

Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. (2024). Synthetic Communications. [Link]

-

Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem. [Link]

-

4-(Aminomethyl)cyclohexanecarboxylic acid. PubChem. [Link]

-

A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (2012). Der Pharma Chemica. [Link]

-

trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans. (1997). Journal of Investigative Dermatology. [Link]

- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

-

(1R,4r)-4-(((1R,4R)-4-(((1r,4R)-4-(Aminomethyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxylic Acid. Pharmaffiliates. [Link]

-

(1r,4r)-4-[[(1r,4r)-4-(Aminomethyl)cyclohexane-1- carboxamido]methyl]cyclohexane-1-carboxylic Acid. ChemBK. [Link]

-